Pirepemat

Description

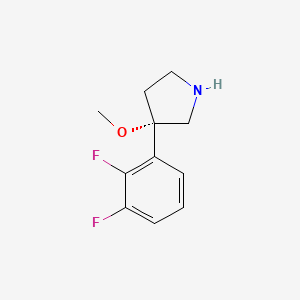

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNFYMMXCXGFCP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227638-29-0 | |

| Record name | IRL-752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227638290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIREPEMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS88RK5NOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirepemat mechanism of action in prefrontal cortex

An In-Depth Technical Guide to the Mechanism of Action of Pirepemat in the Prefrontal Cortex

Introduction

This compound (developmental code name IRL752) is an investigational drug candidate under development for the treatment of cognitive and motor deficits associated with Parkinson's disease, specifically targeting impaired balance and fall prevention.[1][2] Classified as a "cortical enhancer," its therapeutic potential stems from a novel mechanism of action that regioselectively modulates neurotransmission within the prefrontal cortex (PFC).[3][4] This region of the brain is critical for executive functions, including working memory, attention, and motor control, which are often compromised in neurodegenerative disorders.[5] this compound is designed to strengthen nerve cell signaling in the PFC, thereby addressing symptoms that are poorly responsive to conventional dopaminergic therapies.

This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its pharmacodynamic profile, the preclinical and clinical evidence supporting its effects, and the underlying signaling pathways in the prefrontal cortex.

Core Mechanism of Action

The primary mechanism of action of this compound is the antagonism of serotonin 5-HT₇ and α₂-adrenergic receptors. This dual antagonism is hypothesized to synergistically enhance cortical neurotransmission. By blocking these receptors, this compound facilitates a regioselective increase in the extracellular levels of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—specifically within the cerebral cortex. This targeted enhancement of catecholaminergic and cholinergic signaling is believed to restore more normative cortical function, leading to improvements in cognitive and axial motor functions like balance.

Pharmacodynamic Profile: Receptor Binding Affinity

This compound exhibits a distinct binding profile across a range of neurotransmitter receptors and transporters. While its affinity for any single target is moderate, its combined action, particularly at 5-HT₇ and α₂-adrenergic receptors, is believed to produce its unique therapeutic effects. The antagonist or inhibitory activity of this compound has been confirmed at all assessed targets.

| Target | Binding Affinity (Kᵢ, nM) |

| Serotonin 5-HT₇ Receptor | 980 |

| Sigma σ₁ Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α₂C-Adrenergic Receptor | 3,800 |

| α₂A-Adrenergic Receptor | 6,500 |

| κ-Opioid Receptor (rat) | 6,500 |

| Serotonin 5-HT₂C Receptor | 6,600 |

| Serotonin 5-HT₂A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α₁-Adrenergic Receptor | 21,000 |

| Data sourced from Wikipedia. |

Preclinical Evidence and Experimental Protocols

Preclinical studies have provided significant evidence for this compound's cortically-selective effects on neurotransmission and cognition.

Neurochemical Effects Analysis

Methodology: In Vivo Microdialysis

-

Objective: To measure the extracellular concentrations of norepinephrine, dopamine, and acetylcholine in the prefrontal cortex of freely moving rats following this compound administration.

-

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Implantation: Under anesthesia, a guide cannula for a microdialysis probe is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: this compound or a vehicle control is administered systemically (e.g., subcutaneous injection).

-

Sample Analysis: Dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of norepinephrine, dopamine, acetylcholine, and their metabolites.

-

-

Findings: These experiments have demonstrated that this compound produces a dose-dependent and regioselective increase in catecholamine and acetylcholine levels in the prefrontal cortex.

Cognitive Enhancement Assessment

Methodology: Novel Object Recognition (NOR) Test

-

Objective: To assess the pro-cognitive effects of this compound on recognition memory.

-

Protocol:

-

Habituation: Rodents are habituated to an empty testing arena over several days.

-

Familiarization Phase (T1): On the test day, each animal is placed in the arena containing two identical objects and is allowed to explore for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: The animal is returned to its home cage for a retention interval (e.g., 1 hour or 24 hours). During this time, this compound or a vehicle is administered.

-

Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: The time spent exploring the novel object versus the familiar object is recorded and calculated as a discrimination index. A preference for the novel object indicates intact recognition memory.

-

-

Findings: In preclinical models, this compound has been shown to reverse cognitive deficits, demonstrating its procognitive features.

Proposed Signaling Pathway in the Prefrontal Cortex

This compound's therapeutic effects are rooted in its ability to modulate the complex neural circuitry of the prefrontal cortex. The antagonism of presynaptic α₂-autoreceptors on noradrenergic neurons reduces the negative feedback on norepinephrine release, thereby increasing its synaptic concentration. The antagonism of 5-HT₇ receptors is also thought to contribute to the facilitation of catecholamine and acetylcholine release, potentially through the modulation of GABAergic interneurons that would otherwise inhibit dopaminergic and cholinergic neurons. This combined action results in a net increase in excitatory signaling and synaptic plasticity within the PFC, which is crucial for cognitive processing and postural control.

Clinical Evidence

Clinical trials have investigated the safety, tolerability, and efficacy of this compound, providing human data to support its proposed mechanism.

-

Phase I: Studies in healthy volunteers established the safety and pharmacokinetic profile of this compound, supporting a three-times-daily dosing regimen. The pharmacokinetics were linear over the dose ranges studied, with rapid absorption.

-

Phase IIa: An exploratory study in patients with Parkinson's disease and cognitive impairment found this compound to be well-tolerated. The results indicated potential improvements in balance, a reduced risk of falling, and cognitive and psychiatric benefits.

-

Phase IIb (REACT-PD Study): This larger study evaluated two dose levels of this compound against a placebo. While the primary endpoint of a statistically significant reduction in fall rate was not met for the overall high-dose group, post-hoc analyses revealed important findings.

| Study Outcome (Phase IIb) | Result |

| Fall Rate Reduction (600 mg daily) | 42% reduction compared to placebo (did not reach statistical significance). |

| Fall Rate Reduction (Medium Exposure) | 51.5% reduction compared to placebo (statistically significant, p<0.05). |

| Cognitive Function (MoCA Scale) | Meaningful improvement observed in patients treated with 600 mg daily (did not reach statistical significance). |

| MoCA: Montreal Cognitive Assessment |

The finding that a medium plasma concentration range produced a statistically significant reduction in fall rate suggests a therapeutic window for this compound's efficacy and informs the design of future Phase III trials.

Conclusion

This compound represents a novel therapeutic approach for addressing the complex symptoms of Parkinson's disease that originate from cortical dysfunction. Its mechanism of action, centered on the dual antagonism of 5-HT₇ and α₂-adrenergic receptors, facilitates a selective enhancement of catecholaminergic and cholinergic neurotransmission in the prefrontal cortex. This is supported by a robust body of preclinical data demonstrating procognitive and neurochemical effects. While clinical trials have yielded complex results, they point towards a clear, exposure-dependent efficacy in reducing falls, a major unmet need in Parkinson's disease. The continued development of this compound is based on this unique cortical-enhancing profile, which holds the potential to improve cognitive function, balance, and overall quality of life for individuals with neurodegenerative disorders.

References

- 1. This compound (IRL752) - IRLAB [irlab.se]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, also known as Pirepemat or IRL752, is a promising clinical-stage compound under investigation for the treatment of Parkinson's disease. As a cortical-preferring catecholamine and cognition-promoting agent, it selectively enhances cortical dopamine, acetylcholine, and norepinephrine levels. Its primary mechanism of action is believed to involve antagonism of the 5-HT7 and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the synthesis and characterization of this molecule, including detailed experimental protocols, quantitative data, and a depiction of its proposed signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | PubChem |

| Synonyms | IRL752, this compound | Internal |

| Molecular Formula | C₁₁H₁₃F₂NO | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Specific Rotation | Not specified | N/A |

Synthesis

The synthesis of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine is a multi-step process that involves the formation of a key pyrrolidine intermediate, followed by methylation and chiral separation to obtain the desired enantiomer. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

Caption: Synthetic workflow for (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate

-

To a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) at 0 °C is added magnesium turnings. The mixture is stirred until the magnesium is consumed to form the Grignard reagent.

-

A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate

-

To a stirred solution of tert-butyl 3-hydroxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil).

-

The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched with water and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of 3-(2,3-difluorophenyl)-3-methoxypyrrolidine (racemic)

-

To a solution of tert-butyl 3-methoxy-3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate in dichloromethane is added trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to >10 with a sodium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic 3-(2,3-difluorophenyl)-3-methoxypyrrolidine.

Step 4: Chiral Separation of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine

-

The racemic mixture of 3-(2,3-difluorophenyl)-3-methoxypyrrolidine is subjected to preparative chiral High-Performance Liquid Chromatography (HPLC).

-

A suitable chiral stationary phase (e.g., a polysaccharide-based column) is used with an appropriate mobile phase (e.g., a mixture of hexane and a chiral modifier like isopropanol or ethanol).

-

The fractions corresponding to the (3S)-enantiomer are collected and the solvent is evaporated to yield the final product.

Characterization Data

The following tables summarize the key characterization data for (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not publicly available in detail. Expected signals would include those for the methoxy group, the pyrrolidine ring protons, and the aromatic protons of the difluorophenyl group. |

| ¹³C NMR | Data not publicly available in detail. Expected signals would include those for the methoxy carbon, the carbons of the pyrrolidine ring, and the carbons of the difluorophenyl ring, showing characteristic C-F couplings. |

| Mass Spectrometry (MS) | Data not publicly available in detail. The molecular ion peak [M+H]⁺ would be expected at m/z 214.10. Fragmentation patterns would likely involve the loss of the methoxy group and fragmentation of the pyrrolidine ring. |

Purity and Yield

| Parameter | Value |

| Purity | >98% (as determined by HPLC) |

| Overall Yield | Not specified |

Proposed Signaling Pathway

(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) is believed to exert its therapeutic effects in Parkinson's disease by modulating neurotransmitter levels in the prefrontal cortex. The proposed signaling pathway involves the antagonism of 5-HT7 and α2-adrenergic receptors.

Caption: Proposed signaling pathway of IRL752 in the prefrontal cortex.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. The multi-step synthesis, culminating in a chiral separation, yields a compound with significant potential in the treatment of Parkinson's disease. The characterization data, though not exhaustively available in the public domain, confirms the structure and purity of the molecule. The proposed signaling pathway, involving the antagonism of key neurotransmitter receptors, provides a basis for its observed cognitive and motor-enhancing effects. Further research and clinical trials will continue to elucidate the full therapeutic potential of this promising compound.

Pirepemat (IRL752): A Technical Overview of its Discovery and Clinical Development

Pirepemat, formerly known as IRL752, is a novel drug candidate under development by IRLAB Therapeutics for the treatment of postural dysfunction and the prevention of falls in individuals with Parkinson's disease.[1][2][3] Discovered through IRLAB's proprietary Integrative Screening Process (ISP), this compound represents a potential first-in-class therapy with a unique mechanism of action.[2][3] In August 2020, the World Health Organization (WHO) assigned the International Nonproprietary Name (INN) "this compound," acknowledging its novel pharmacological profile by not incorporating it into any existing INN stem.

Mechanism of Action: A Cortical Enhancer

This compound is characterized as a "cortical enhancer" that selectively modulates neurotransmission in the cerebral cortex. Its primary mechanism is believed to involve the antagonism of serotonin 5-HT7 receptors and α2-adrenergic receptors. This dual antagonism leads to a region-specific increase in the synaptic availability of key neurotransmitters—dopamine, norepinephrine, and acetylcholine—in the prefrontal cortex. These neurotransmitters are crucial for executive functions, cognition, and maintaining postural control, and their levels are often diminished in the frontal cortex of individuals with Parkinson's disease.

Preclinical studies have demonstrated that this compound reverses hypoactivity induced by the dopamine-depleting agent tetrabenazine in animal models, without affecting basal locomotor activity or significantly influencing hyperactivity induced by other agents. This suggests a modulatory rather than a simple stimulatory effect on motor function.

Pharmacological Profile

In vitro studies have characterized this compound's binding affinity for various neurotransmitter receptors and transporters.

| Target | Binding Affinity (Ki, nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| Source: |

Clinical Development Program

This compound has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase I: First-in-Human Studies

The initial clinical evaluation of this compound was conducted in healthy male volunteers to assess its safety and pharmacokinetic profile.

Experimental Protocol: This was a first-in-human, randomized, double-blind, placebo-controlled study. It consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part. In the SAD portion, subjects received single oral doses of 10, 35, 75, 175, or 350 mg. In the MAD portion, subjects received 100 mg or 250 mg three times daily for seven days. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound.

Key Findings: this compound was generally well-tolerated. The most frequently reported adverse events were mild-intensity headache and dizziness, particularly at higher doses. No serious adverse events were reported. The pharmacokinetic analysis revealed key characteristics summarized in the table below.

| Parameter | Value |

| Pharmacokinetics | |

| Dose Relationship | Linear over the dose range studied |

| Absorption | Rapid, with a median Tmax of 2.0 hours |

| Mean Terminal Half-life (t½) | 3.7 to 5.2 hours |

| Accumulation (after 7 days) | Minor |

| Food Effect | No significant impact on uptake or distribution |

Phase IIa: Exploratory Efficacy in Parkinson's Disease Dementia

Following the positive Phase I results, an exploratory study was conducted to assess this compound in patients with Parkinson's disease and dementia (PD-D).

Experimental Protocol: This was a randomized, double-blind, placebo-controlled Phase IIa study conducted at 10 centers in Sweden and Finland. A total of 32 patients with advanced Parkinson's disease and dementia were randomized (3:1 ratio) to receive either this compound or a placebo as an add-on to their stable antiparkinsonian medication for four weeks. The primary objective was to evaluate the safety and tolerability of this compound in this patient population. Exploratory assessments of efficacy on cognitive, psychiatric, and motor symptoms were also conducted.

Key Findings: The study met its primary objective, demonstrating good tolerability in patients with PD-D. Adverse events were generally mild, transient, and occurred primarily during the initial dose-titration phase. Importantly, this compound did not adversely affect cardiovascular parameters like heart rate, blood pressure, or ECG readings. Exploratory efficacy assessments suggested potential benefits, with reported improvements in balance, reduced risk of falling, and positive effects on cognitive and psychiatric symptoms such as apathy and executive function.

| Parameter | Result |

| Study Population | 32 patients with Parkinson's disease and dementia |

| Treatment Duration | 4 weeks |

| Average Stable Dose | ~600 mg daily |

| Primary Outcome | Good safety and tolerability demonstrated |

| Exploratory Outcomes | Indicated efficacy for symptoms poorly responsive to levodopa; improvements in balance and cognition reported |

Phase IIb: The REACT-PD Study on Falls in Parkinson's Disease

The most recent large-scale evaluation of this compound was the Phase IIb REACT-PD study, specifically designed to assess its effect on the frequency of falls.

Experimental Protocol: The REACT-PD study (NCT05258071) was a randomized, double-blind, placebo-controlled trial conducted at 38 centers across several European countries. The study enrolled 104 patients with Parkinson's disease who had a history of frequent falls. Participants were randomized to receive one of two doses of this compound or a placebo, administered three times daily for 12 weeks (approximately 3 months). The primary endpoint was the change in the rate of falls during treatment compared to a 4-week baseline period. Secondary endpoints included assessments of postural dysfunction, cognition (using the Montreal Cognitive Assessment, MoCA), and other motor symptoms.

Key Findings: Top-line results reported in March 2025 indicated that the higher dose of this compound (600 mg daily) reduced the fall rate by 42% compared to the baseline period; however, this effect did not achieve statistical significance when compared to the placebo group.

Subsequent prespecified, in-depth analyses revealed a clear relationship between the plasma concentration of this compound and its effect on fall rate. In a medium plasma concentration range, this compound demonstrated a highly meaningful and statistically significant reduction in fall rate.

| Parameter | Result |

| Study Population | 104 randomized patients with Parkinson's and frequent falls |

| Treatment Duration | 12 weeks |

| Primary Endpoint | Change in fall frequency |

| Top-line Result (600 mg/day) | 42% reduction in fall rate (not statistically significant vs. placebo) |

| In-depth Analysis Result | 51.5% reduction in fall rate in a medium plasma concentration range (p<0.05 vs. placebo) |

| Cognitive Assessment (MoCA) | Meaningful improvement in cognitive impairment for the 600 mg/day group |

Based on these encouraging findings, IRLAB is continuing to analyze the data to inform the design of future clinical studies for this compound. The results from the REACT-PD study underscore the potential of this compound as a novel treatment to address the significant unmet medical need of falls in people with Parkinson's disease.

References

Pirepemat: A Neurochemical Deep Dive into a Novel Cortical Enhancer

For Immediate Release

GOTHENBURG, SWEDEN – November 27, 2025 – This technical guide provides an in-depth analysis of the neurochemical profile of Pirepemat (IRL752), a novel cortical enhancer under development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Executive Summary

This compound is a first-in-class compound designed to selectively enhance cortical neurotransmission.[1] Its primary mechanism of action is hypothesized to be mediated through the antagonism of serotonin 5-HT₇ and α₂-adrenergic receptors.[1][2] This dual antagonism leads to a region-specific increase in the levels of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—within the cerebral cortex.[1][3] This targeted neurochemical modulation is believed to underlie this compound's potential as a treatment for cognitive and motor deficits associated with neurodegenerative disorders, such as Parkinson's disease.

Neurochemical Profile: Receptor and Transporter Interactions

This compound's interaction with various neurochemical targets has been characterized through in vitro receptor binding assays. The compound exhibits a distinct affinity profile, with its primary activity centered on serotonergic and adrenergic receptors.

| Target | Binding Affinity (Kᵢ, nM) |

| Primary Targets | |

| Serotonin 5-HT₇ Receptor | 980 |

| α₂C-Adrenergic Receptor | 3,800 |

| α₂A-Adrenergic Receptor | 6,500 |

| Other Significant Affinities | |

| Sigma σ₁ Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| Serotonin 5-HT₂C Receptor | 6,600 |

| Rat κ-Opioid Receptor (KOR) | 6,500 |

| Serotonin 5-HT₂A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| Weak Affinity | |

| α₁-Adrenergic Receptor | 21,000 |

Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound.

Mechanism of Action: A Cortical Enhancement Strategy

This compound is described as a "cortical enhancer" due to its region-specific effects on neurotransmitter levels. In vivo microdialysis studies in rats have demonstrated that this compound administration leads to a significant and dose-dependent increase in extracellular levels of norepinephrine, dopamine, and acetylcholine, primarily within the cerebral cortex.

| Neurotransmitter | Brain Region | % Increase from Baseline |

| Norepinephrine | Cerebral Cortex | up to 600-750% |

| Striatum | ~250% | |

| Dopamine | Cerebral Cortex | up to 600-750% |

| Striatum | Unaltered | |

| Acetylcholine | Cerebral Cortex | ~250% |

| Hippocampus | ~190% |

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain.

The proposed mechanism for this cortical enhancement involves the synergistic antagonism of 5-HT₇ and α₂-adrenergic receptors.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

Caption: this compound's antagonism of the 5-HT₇ receptor is hypothesized to modulate downstream signaling cascades, contributing to enhanced cortical neurotransmission.

Caption: By blocking presynaptic α₂-adrenergic autoreceptors, this compound is thought to disinhibit the release of norepinephrine in the cortex.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical characterization of this compound.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound for a range of CNS receptors and transporters.

Methodology:

-

Preparation: Membranes were prepared from recombinant cells expressing the target human receptors or from rat brain tissue.

-

Assay: Radioligand binding assays were performed in a competitive format. A fixed concentration of a specific radioligand for each target was incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Detection: The amount of bound radioligand was quantified using scintillation counting.

-

Analysis: The concentration of this compound that inhibited 50% of the specific radioligand binding (IC₅₀) was determined. The binding affinity (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular levels of monoamine neurotransmitters and acetylcholine in specific brain regions of freely moving rats following this compound administration.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Surgical Procedure: Guide cannulae were stereotaxically implanted into the medial prefrontal cortex, striatum, and hippocampus.

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of this compound (3.7-100 µmol/kg).

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and acetylcholine in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical or mass spectrometric detection.

Caption: A simplified workflow of the in vivo microdialysis experiments conducted to assess this compound's effect on neurotransmitter levels.

Gene Expression Analysis

Objective: To evaluate the effect of this compound on the expression of genes related to neuronal activity, plasticity, and cognition.

Methodology:

-

Animal Model and Dosing: Normal rats were administered this compound subcutaneously.

-

Tissue Collection: Brain regions of interest were dissected at specific time points after dosing.

-

RNA Extraction and qPCR: Total RNA was extracted from the tissue samples. The expression levels of target genes were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Conclusion

This compound demonstrates a unique neurochemical profile as a cortical enhancer, primarily through the antagonism of 5-HT₇ and α₂-adrenergic receptors. This mechanism leads to a selective increase in cortical norepinephrine, dopamine, and acetylcholine. The preclinical data presented in this guide provide a strong rationale for its ongoing clinical development for conditions associated with cortical dysfunction. Further research will continue to elucidate the full therapeutic potential of this novel compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and has not been approved by regulatory agencies.

References

- 1. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Effects of Pirepemat on Dopamine and Norepinephrine Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirepemat (IRL752) is a novel psychoactive agent characterized as a "cortical enhancer" for its selective modulation of neurotransmitter systems in the prefrontal cortex. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with dopamine (DA) and norepinephrine (NE) pathways. The information presented herein is collated from key preclinical and clinical studies, intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound's primary mechanism of action is centered on its antagonist activity at serotonin 5-HT7 and α2-adrenergic receptors.[1][2][3] This dual antagonism is hypothesized to disinhibit downstream signaling pathways, leading to a region-specific increase in cortical dopamine and norepinephrine levels.[1][4] Unlike traditional dopamine reuptake inhibitors or releasing agents, this compound does not directly interact with dopamine transporters at physiologically relevant concentrations, suggesting a distinct modulatory role in catecholaminergic neurotransmission.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at key molecular targets, as well as its observed effects on neurotransmitter levels in vivo.

Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound

| Target | Ki (nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Rat κ-Opioid Receptor (KOR) | 6,500 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α1-Adrenergic Receptor | 21,000 |

Data compiled from publicly available information.

Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis)

| Brain Region | Neurotransmitter | Dose (s.c.) | Maximum Increase (vs. Baseline) |

| Prefrontal Cortex | Dopamine | 15 mg/kg | ~250% |

| Prefrontal Cortex | Norepinephrine | 15 mg/kg | ~300% |

| Nucleus Accumbens | Dopamine | 15 mg/kg | No significant change |

| Striatum | Dopamine | 15 mg/kg | No significant change |

Data extrapolated from preclinical studies in rats.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed signaling pathway for this compound's modulation of norepinephrine and dopamine release.

Caption: A generalized experimental workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological effects of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

-

Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the target of interest or from specific brain regions of rodents. Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Conditions: Assays are typically performed in 96-well plates. A constant concentration of a specific radioligand (e.g., [3H]-ligand) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following this compound administration.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Under anesthesia, guide cannulae are stereotaxically implanted into the target brain regions (e.g., prefrontal cortex, nucleus accumbens, striatum).

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous (s.c.) administration of this compound or vehicle.

-

Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentrations.

Tetrabenazine-Induced Hypoactivity Model

-

Objective: To assess the ability of this compound to reverse a state of monoamine depletion-induced motor deficit.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are habituated to the testing environment (e.g., open-field arenas).

-

Tetrabenazine (a vesicular monoamine transporter 2 inhibitor) is administered to induce a state of hypoactivity.

-

This compound or vehicle is administered subcutaneously.

-

Locomotor activity is then recorded for a specified period using an automated activity monitoring system.

-

-

Data Analysis: Parameters such as distance traveled, rearing frequency, and time spent mobile are quantified and compared between treatment groups.

Conclusion

This compound exhibits a unique pharmacological profile as a cortical enhancer, selectively increasing dopamine and norepinephrine levels in the prefrontal cortex through a mechanism involving 5-HT7 and α2-adrenergic receptor antagonism. This targeted modulation of catecholaminergic pathways, without direct action on dopamine transporters, distinguishes this compound from existing psychostimulants and antidepressants. The preclinical data strongly support its potential for treating conditions associated with cortical dysfunction. Further research into its downstream signaling effects and continued clinical evaluation will be crucial in fully elucidating its therapeutic utility.

References

- 1. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문](3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent [scienceon.kisti.re.kr]

- 3. This compound (IRL752) - IRLAB [irlab.se]

- 4. IRLAB’s drug candidate this compound featured on cover of top-tier journal JPET - IRLAB [irlab.se]

In Vitro Binding Affinity of Pirepemat to Serotonin and Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro binding characteristics of Pirepemat (also known as IRL752) to key serotonin (5-HT) and adrenergic receptors. This compound is a novel therapeutic agent under investigation for neurological disorders, and understanding its receptor interaction profile is crucial for elucidating its mechanism of action and guiding further drug development. This document summarizes quantitative binding affinity data, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.

Core Executive Summary

This compound demonstrates a distinct in vitro binding profile with the highest affinities for specific serotonin and adrenergic receptor subtypes. The primary mechanism of action is hypothesized to be mediated through the antagonism of the 5-hydroxytryptamine 7 (5-HT7) receptor and the α2-adrenergic receptors. This interaction is believed to underpin its therapeutic effects by modulating neurotransmitter systems in the cerebral cortex. The binding affinity data presented herein has been compiled from various sources, with the detailed experimental protocols derived from peer-reviewed publications.

Quantitative Binding Affinity Data

The in vitro binding affinities of this compound for a range of serotonin and adrenergic receptors are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors in the in vitro assay. A lower Ki value indicates a higher binding affinity.

| Receptor Target | This compound Ki (nM) |

| Serotonin Receptors | |

| 5-HT7 | 980[1] |

| 5-HT2A | 8,100[1] |

| 5-HT2C | 6,600[1] |

| Serotonin Transporter (SERT) | 2,500 |

| Adrenergic Receptors | |

| α2A-Adrenergic | 6,500 |

| α2C-Adrenergic | 3,800 |

| α1-Adrenergic | 21,000 |

| Norepinephrine Transporter (NET) | 8,100 |

| Other Receptors | |

| Sigma σ1 | 1,200 |

| κ-Opioid (rat) | 6,500 |

Signaling Pathways

The therapeutic effects of this compound are thought to be primarily driven by its antagonist activity at 5-HT7 and α2-adrenergic receptors. The following diagrams illustrate the canonical signaling pathways associated with these two G-protein coupled receptors (GPCRs).

Experimental Protocols

The in vitro binding affinities of this compound were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies described for the characterization of this compound.

1. Materials and Reagents:

-

Test Compound: this compound ((3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine)

-

Membrane Preparations: Commercially available or custom-prepared cell membranes expressing the specific human recombinant receptor of interest (e.g., 5-HT7, α2A-adrenergic, etc.).

-

Radioligands: Specific high-affinity radiolabeled ligands for each receptor target.

-

Assay Buffer: Composition is specific to each assay but generally includes a buffer (e.g., Tris-HCl), salts, and other additives to optimize binding.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Filtration Apparatus: 96-well plate harvester and glass fiber filters.

-

Scintillation Counter: For detection of radioactivity.

2. Assay Procedure: The binding assays were conducted in a competitive inhibition format.

-

Incubation: A mixture containing the receptor-expressing membranes, the specific radioligand, and varying concentrations of the test compound (this compound) or control vehicle was incubated in a 96-well plate format. The total assay volume and incubation time and temperature were optimized for each specific receptor assay to reach equilibrium.

-

Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters were then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

3. Data Analysis:

-

The raw data (counts per minute) were used to calculate the percentage of specific binding of the radioligand at each concentration of this compound.

-

Non-specific binding was determined in the presence of a saturating concentration of a non-labeled competing ligand and was subtracted from the total binding to yield specific binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition curves.

-

The IC50 values were then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Conclusion

The in vitro binding data clearly define this compound's interaction with key serotonergic and adrenergic receptors, with a notable affinity for the 5-HT7 and α2-adrenergic receptors. The antagonist activity at these receptors is the leading hypothesis for its mechanism of action. The methodologies outlined in this guide provide a framework for the standardized assessment of compound-receptor interactions, which is fundamental in the field of drug discovery and development. This comprehensive understanding of this compound's binding profile is essential for interpreting its pharmacological effects and for the design of future clinical investigations.

References

Pirepemat's role in enhancing cholinergic neurotransmission

An In-Depth Technical Guide to Pirepemat's Role in Enhancing Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (IRL752), a novel drug candidate, and its role in enhancing cholinergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visualizations of relevant pathways and processes.

Core Mechanism of Action

This compound is classified as a "cortical enhancer" that regioselectively elevates levels of acetylcholine, norepinephrine, and dopamine in the cerebral cortex.[1][2] This effect is not achieved through direct interaction with cholinergic receptors but is hypothesized to result from its antagonist activity at the serotonin 5-HT7 receptor and α2-adrenergic receptors.[2][3][4] By blocking these receptors, this compound modulates downstream signaling pathways that ultimately lead to an increase in cortical neurotransmitter release. This indirect enhancement of cholinergic and catecholaminergic neurotransmission forms the basis of its potential therapeutic effects on cognitive and motor deficits in conditions such as Parkinson's disease.

Signaling Pathway for Enhanced Neurotransmission

Caption: this compound's proposed mechanism of action.

Quantitative Data

Receptor Binding Affinity

This compound's affinity for various neurotransmitter receptors and transporters has been characterized, with the following inhibition constants (Ki):

| Target | Ki (nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| Rat κ-Opioid Receptor (KOR) | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α1-Adrenergic Receptor | 21,000 |

| Data sourced from Wikipedia, citing preclinical studies. |

Preclinical In Vivo Microdialysis

Studies in animal models demonstrated a dose-dependent and regioselective increase in neurotransmitter levels in specific brain regions.

| Brain Region | Neurotransmitter | Increase Above Baseline |

| Cortex | Catecholamines (DA/NE) | 600-750% |

| Cortex | Acetylcholine (ACh) | ~250% |

| Hippocampus | Acetylcholine (ACh) | ~190% |

| Striatum | Dopamine (DA) | Unaltered |

| Striatum | Noradrenaline (NA) | ~250% |

| Data reflects cortical-preferential action. |

Clinical Efficacy (Phase IIb REACT-PD Study)

The REACT-PD study evaluated the efficacy of this compound in patients with Parkinson's disease.

| Endpoint | This compound Dose | Result | Statistical Significance |

| Fall Rate Reduction | 600 mg daily | 42% reduction | Not statistically significant vs. placebo |

| Fall Rate Reduction (Medium Plasma Concentration) | - | 51.5% reduction | p<0.05 vs. placebo |

| Cognitive Function (MoCA Scale) | 600 mg daily | Meaningful improvement indicated | Not statistically significant |

| Top-line results from the Phase IIb study were reported in March 2025. |

Pharmacokinetics (Phase I Study in Healthy Volunteers)

| Parameter | Value |

| Median Time to Maximum Concentration (Tmax) | 2.0 hours |

| Mean Terminal Half-life | 3.7 - 5.2 hours |

| Dose Proportionality | Linear relationship over the dose range studied |

| Food Effect | No obvious impact on pharmacokinetics |

| Data from a first-in-human, randomized, double-blind, placebo-controlled study. |

Experimental Protocols

Preclinical Neurochemical and Behavioral Analysis

-

In Vivo Microdialysis: This technique was employed to measure extracellular levels of acetylcholine, dopamine, and norepinephrine in the cortex, hippocampus, and striatum of freely moving animals. Probes were stereotaxically implanted, and dialysate samples were collected at baseline and following administration of this compound or vehicle. Neurotransmitter concentrations were then quantified using high-performance liquid chromatography (HPLC).

-

Cognitive Function Tests:

-

Novel Object Recognition Test: This test assesses learning and memory. Animals were familiarized with two identical objects in an arena. After a retention interval, one object was replaced with a novel one. The time spent exploring the novel versus the familiar object was measured, with a preference for the novel object indicating intact memory.

-

Reversal Learning Test: This task evaluates cognitive flexibility. Animals were trained to associate a reward with one of two stimuli. Once the association was learned, the reward contingency was reversed. The ability to adapt to the new rule is a measure of executive function.

-

Phase IIb Clinical Trial (REACT-PD)

-

Study Identifier: NCT05258071.

-

Design: A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy, safety, and tolerability of two different doses of this compound against a placebo.

-

Population: 104 individuals with Parkinson's disease were randomized.

-

Intervention: Participants received one of two dose levels of this compound or a placebo orally, once daily, for 12 weeks as an add-on to their regular antiparkinsonian medication.

-

Primary Endpoint: The primary objective was to measure the change in the frequency of falls during the treatment period compared to baseline.

-

Secondary Endpoints: Assessments included cognitive function (using the Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.

Phase IIb Clinical Trial Workflow

Caption: Workflow of the Phase IIb REACT-PD study.

Conclusion

This compound represents a novel approach to treating symptoms associated with neurodegenerative diseases like Parkinson's. Its primary mechanism involves the antagonism of 5-HT7 and α2-adrenergic receptors, which indirectly enhances cortical cholinergic and catecholaminergic neurotransmission. Preclinical data strongly support this mechanism, demonstrating a significant and regioselective increase in cortical acetylcholine. While the primary endpoint in a Phase IIb study for reducing falls did not reach statistical significance at the tested dose, further analysis revealed a significant effect in a specific patient subgroup, and positive signals in cognitive function were observed. These findings, combined with a favorable pharmacokinetic profile, support the continued investigation of this compound for conditions marked by deficits in cortical function.

Logical Relationship of this compound's Therapeutic Effect

Caption: Proposed therapeutic pathway for this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 4. IRLAB reports topline results from a Phase IIb study of this compound in patients with Parkinson's disease - IRLAB [irlab.se]

Investigating the Procognitive Effects of Pirepemat in Animal Models: A Technical Guide

Abstract

Pirepemat (IRL752) is a novel, first-in-class drug candidate being investigated for its potential to treat cognitive and motor deficits associated with neurodegenerative disorders, particularly Parkinson's disease.[1][2] As a cortical-preferring catecholamine- and cognition-promoting agent, this compound's unique mechanism of action involves the selective enhancement of key neurotransmitters in the cerebral cortex.[3][4] This technical guide provides an in-depth summary of the preclinical evidence demonstrating this compound's procognitive effects in various animal models. It includes a detailed overview of its mechanism of action, quantitative data from neurochemical and behavioral studies, and the experimental protocols utilized in this research for professionals in drug development and neuroscience.

Introduction

Cognitive impairment is a debilitating symptom of many central nervous system (CNS) disorders, including Parkinson's disease, where it significantly impacts quality of life.[1] this compound (IRL752) has been developed to address these deficits by specifically targeting and restoring the function of the cerebral cortex. Preclinical studies have shown that this compound selectively modulates multiple neurotransmitter pathways, a characteristic that may offer a superior therapeutic profile for ameliorating deficits in cortical function, such as cognitive impairment and postural dysfunction. This document synthesizes the key findings from animal studies that form the basis of its ongoing clinical development.

Mechanism of Action

This compound's procognitive effects are believed to stem from its unique pharmacological profile. It acts primarily as an antagonist at the 5-HT7 and alpha-2 adrenergic receptors. This dual antagonism works to selectively increase the extracellular levels of norepinephrine, dopamine, and acetylcholine, specifically within the cerebral cortex.

The antagonism of presynaptic alpha-2 autoreceptors on noradrenergic neurons leads to increased norepinephrine release. By enhancing neurotransmission in the prefrontal cortex, this compound strengthens nerve cell signaling. In addition to its effects on neurotransmitter levels, this compound has been shown to activate specific immediate early genes (IEGs) that are involved in synaptic plasticity and function, further supporting its potential for cognitive enhancement.

Caption: Proposed Mechanism of Action of this compound.

Preclinical Evidence of Procognitive Effects

In Vivo Neurochemical and Gene Expression Changes

Microdialysis studies in normal rats have provided quantitative evidence of this compound's ability to selectively modulate neurotransmitter levels in brain regions critical for cognition. The drug induced a significant, dose-dependent increase in cortical catecholamines and acetylcholine, with minimal impact on striatal dopamine. This cortically preferential action is consistent with its proposed mechanism. Furthermore, this compound treatment led to a notable increase in the expression of immediate early genes (IEGs) associated with neuronal activity and cognitive function.

Table 1: Neurochemical Effects of this compound in Rat Brain (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Maximum Increase (% Above Baseline) |

|---|---|---|

| Cortex | Catecholamines | 600-750% |

| Cortex | Acetylcholine (ACh) | ~250% |

| Hippocampus | Acetylcholine (ACh) | ~190% |

| Striatum | Norepinephrine (NA) | ~250% |

| Striatum | Dopamine (DA) | Unaltered |

Data sourced from Hjorth et al., 2020.

Table 2: Gene Expression Changes Induced by this compound

| Gene Category | Fold Increase |

|---|---|

| Neuronal activity-, plasticity-, and cognition-related Immediate Early Genes (IEGs) | 1.5 to 2-fold |

Data sourced from Hjorth et al., 2020.

Behavioral Studies in Animal Models of Cognition

In alignment with its neurochemical profile, this compound has demonstrated procognitive effects in established behavioral paradigms. These tests are designed to assess various aspects of learning and memory, and this compound's performance underscores its potential to reverse cognitive deficits.

Table 3: Summary of Procognitive Effects in Behavioral Models

| Behavioral Test | Animal Model | Key Finding |

|---|---|---|

| Novel Object Recognition (NOR) | Rat | Demonstrated procognitive effects. |

| Reversal Learning | Rat | Showed procognitive activity. |

| Hypomonoaminergic Deficit Model | Rat | Reversed functional deficits resulting from low monoamine levels. |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the evaluation of this compound's procognitive effects.

Animal Model and Administration

-

Species: Normal male rats were utilized for neurochemical, gene expression, and behavioral studies.

-

Administration: this compound was administered via subcutaneous (s.c.) injection.

-

Dosage: Doses ranged from 3.7 to 100 µmol/kg.

-

Timing: The compound was typically administered 30 minutes prior to testing to ensure optimal bioavailability during the experiment.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents, leveraging their innate preference for novelty.

References

Pirepemat: A Novel Cortical Enhancer for Parkinson's Disease Dementia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pirepemat (formerly IRL752) is a first-in-class investigational drug under development for the treatment of cognitive impairment and other non-motor symptoms associated with Parkinson's disease (PD), including dementia (PDD). By acting as an antagonist at serotonin 5-HT7 and α2-adrenergic receptors, this compound is designed to enhance cortical neurotransmission, specifically increasing levels of dopamine and norepinephrine in the prefrontal cortex. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, experimental protocols, and clinical trial results to date. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for Parkinson's disease dementia.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. However, non-motor symptoms, including cognitive decline and dementia, are also prevalent and significantly impact patients' quality of life. Parkinson's disease dementia (PDD) is a common and debilitating complication of advanced PD, for which there remains a significant unmet medical need.

This compound has emerged as a promising therapeutic candidate for PDD. Its unique mechanism of action as a cortical enhancer offers a novel approach to alleviating the cognitive deficits associated with the disease. This guide will delve into the scientific rationale and available evidence supporting the development of this compound for this indication.

Mechanism of Action

This compound's therapeutic potential lies in its ability to modulate neurotransmitter levels in the prefrontal cortex through a dual antagonist action at 5-HT7 and α2-adrenergic receptors.[1][2]

-

5-HT7 Receptor Antagonism: The 5-HT7 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is hypothesized to modulate downstream signaling cascades, including the ERK pathway, which are involved in neuronal plasticity and cognitive function.

-

α2-Adrenergic Receptor Antagonism: α2-adrenergic receptors are autoreceptors that typically inhibit the release of norepinephrine. Antagonism of these receptors by this compound leads to a disinhibition of noradrenergic neurons, resulting in increased norepinephrine release in the prefrontal cortex. This, in turn, is thought to indirectly increase dopamine levels in this brain region.

The combined effect of these actions is a synergistic enhancement of cortical function, which is often impaired in Parkinson's disease.

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Preclinical Studies

This compound has demonstrated pro-cognitive effects in animal models, supporting its potential as a treatment for cognitive dysfunction.

Experimental Protocols

-

Novel Object Recognition (NOR) Test: This task assesses recognition memory in rodents. The protocol generally involves three phases:

-

Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.

-

Familiarization/Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Test/Recognition (T2): After a defined inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The primary endpoint is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

-

Reversal Learning Task: This task assesses cognitive flexibility and the ability to adapt to changing reward contingencies. A common protocol is the probabilistic reversal learning task:

-

Acquisition: The animal is presented with two stimuli (e.g., visual cues on a touchscreen) and must learn to associate one stimulus (S+) with a higher probability of reward than the other (S-).

-

Reversal: Once a predefined performance criterion is met, the reward contingencies are reversed without any explicit cue. The previously rewarded stimulus (S+) becomes the unrewarded one (S-), and vice versa.

-

Measures: Key performance indicators include the number of trials required to reach the criterion after a reversal and the number of perseverative errors (i.e., continuing to choose the previously correct stimulus).

-

Preclinical Findings

While specific quantitative data on this compound's performance in these tasks are not publicly available, preclinical studies have indicated that this compound has pro-cognitive effects.

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Clinical Trial

A first-in-human, randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

-

Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

-

Participants: Healthy male volunteers.

-

Intervention: Oral administration of this compound or placebo.

-

Assessments: Safety monitoring (adverse events, vital signs, ECGs, laboratory tests) and pharmacokinetic analysis (blood sampling to determine plasma concentrations of this compound).

Table 1: Summary of Phase I Pharmacokinetic and Safety Data

| Parameter | Value |

| Pharmacokinetics | |

| Time to Maximum Concentration (Tmax) | ~2.0 hours |

| Mean Terminal Half-life | 3.7 - 5.2 hours |

| Dose Proportionality | Linear pharmacokinetics observed |

| Safety and Tolerability | |

| Most Common Adverse Events | Headache and dizziness (mild intensity) |

| Serious Adverse Events | None related to study drug |

Phase IIa Clinical Trial in Parkinson's Disease Dementia

An exploratory Phase IIa study was conducted to evaluate the safety and tolerability of this compound in patients with advanced Parkinson's disease and cognitive impairment.

-

Study Design: Information on the specific design of this study is limited in the public domain.

-

Participants: 32 patients with advanced Parkinson's disease, including cognitive impairment.

-

Intervention: this compound.

-

Assessments: Safety and tolerability, with exploratory assessments of balance, fall risk, and cognitive and psychiatric symptoms.

This compound was reported to be well-tolerated in this patient population.[1] Compelling treatment effects were noted, indicating improvements in balance, a reduced risk of falling, and cognitive and psychiatric benefits.[1] However, specific quantitative data on the cognitive and psychiatric outcomes from this study are not yet publicly available.

Phase IIb Clinical Trial (REACT-PD)

A randomized, double-blind, placebo-controlled Phase IIb study (REACT-PD) was conducted to evaluate the efficacy and safety of this compound on fall frequency in patients with Parkinson's disease.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 104 patients with Parkinson's disease.

-

Intervention: Two dose levels of this compound or placebo for 12 weeks.

-

Primary Endpoint: Change in fall rate.

-

Secondary Endpoints: Assessments of cognitive, postural, motor, and mental functions using scales such as the Montreal Cognitive Assessment (MoCA), Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Neuropsychiatric Inventory (NPI) apathy/indifference subscale.

Table 2: Key Efficacy Results from the REACT-PD Phase IIb Study

| Endpoint | This compound (600 mg daily) | Placebo | p-value |

| Reduction in Fall Rate | 42% | - | Not statistically significant |

| Improvement in MoCA Score | Meaningful improvement indicated | - | Not statistically significant |

| Reduction in Fall Rate (Medium Plasma Concentration) | 51.5% | - | <0.05 |

The study did not meet its primary endpoint of a statistically significant reduction in fall rate compared to placebo for the overall high-dose group.[3] However, a post-hoc analysis revealed a statistically significant reduction in fall rate in patients with a medium plasma concentration of this compound. Additionally, a meaningful improvement in cognitive impairment, as measured by the MoCA scale, was observed in the 600 mg daily group, although this did not reach statistical significance.

Table 3: Safety and Tolerability in the REACT-PD Phase IIb Study

| Adverse Events | |

| Frequency | Approximately 70% of participants in both the this compound and placebo groups reported adverse events. |

| Distribution | Adverse events were evenly distributed among the treatment groups. |

Experimental Workflow for Clinical Trials

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Pirepemat in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirepemat, also known as IRL752, is a novel cortical-preferring agent that enhances catecholamine and acetylcholine neurotransmission.[1] It is under investigation for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, based on available preclinical data, to ensure consistency and reproducibility in research settings.

Compound Details and Handling

This compound is a small molecule, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. For research purposes, it is often supplied as a fumarate salt, which is more stable than the free base form while retaining the same biological activity.[1] When preparing solutions for in vivo administration, it is crucial to use the appropriate salt form and account for the molecular weight difference if calculating dosage based on the free base.

Storage: this compound should be stored according to the manufacturer's instructions, typically at -20°C for long-term storage.

Data Presentation: Dosage and Administration Summary

The following tables summarize the key quantitative data for the administration of this compound in rodent studies based on preclinical findings.

Table 1: this compound Dosage Information for Rat Studies

| Parameter | Value | Reference |

| Animal Model | Normal Rats | [1] |

| Dosage Range | 3.7 - 150 µmol/kg | |

| Administration Route | Subcutaneous (s.c.) | |

| Timing of Administration | 30 minutes prior to behavioral testing |

Table 2: this compound Formulation for In Vivo Studies

| Component | Suggested Use | Notes |

| This compound Fumarate | Active Pharmaceutical Ingredient | Stable salt form is recommended. |

| Vehicle | DMSO and/or sterile oil (e.g., sesame, corn oil) followed by dilution with saline or PBS | The exact vehicle composition may need to be optimized for solubility and tolerability. A final DMSO concentration of <5% is generally recommended to minimize toxicity. |

| Final Concentration | To be calculated based on the desired dose (µmol/kg) and injection volume (ml/kg) |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This protocol describes the preparation of a this compound solution for subcutaneous injection in rats.

Materials:

-

This compound fumarate

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., in µmol/kg), the number of animals, and their average weight, calculate the total mass of this compound fumarate needed. Remember to account for the molecular weight of the fumarate salt.

-

Initial Dissolution:

-

Weigh the calculated amount of this compound fumarate and place it in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the compound. For example, to achieve a final DMSO concentration of 5% in a total volume of 1 ml, you would start by dissolving the compound in 50 µl of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation.

-

-

Dilution with Saline/PBS:

-

Once the this compound is fully dissolved in DMSO, add the appropriate volume of sterile saline or PBS to reach the final desired concentration.

-

For the example above, you would add 950 µl of saline to the 50 µl of DMSO solution.

-

Vortex the solution again to ensure it is homogenous.

-

-

Final Preparation:

-

Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, within safe limits).

-

Draw the solution into sterile syringes with the appropriate needle size for subcutaneous injection (e.g., 26G).

-

Protocol 2: Subcutaneous Administration of this compound to Rats

This protocol details the procedure for subcutaneous injection in rats.

Materials:

-

Prepared this compound solution in syringes

-

Rat restraint device (optional, but recommended for safety and accuracy)

-

70% ethanol for disinfection (optional, consult institutional guidelines)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the rat to minimize stress.

-

Securely restrain the animal. This can be done manually by a trained handler or using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal and the researcher and to ensure the injection is administered correctly.

-

-

Injection Site Preparation:

-

The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

-

If required by institutional animal care and use committee (IACUC) protocols, gently swab the injection site with 70% ethanol. Allow the site to dry completely before injection.

-

-

Subcutaneous Injection:

-

Grasp the loose skin at the injection site to form a "tent."

-